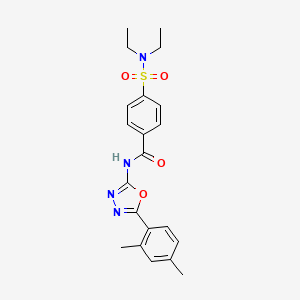![molecular formula C17H13ClN4O B2803065 N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide CAS No. 1445659-25-5](/img/structure/B2803065.png)
N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide, also known as C16, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzodiazepines, which are known for their ability to interact with the central nervous system. In
Mecanismo De Acción
The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide involves its interaction with GABA receptors in the central nervous system. GABA receptors are responsible for the regulation of neurotransmitter release, and benzodiazepines like N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide enhance the activity of these receptors, leading to anxiolytic and sedative effects. The exact mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide is still being studied, but it is believed to involve the modulation of GABA receptor activity through allosteric binding.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and muscle relaxant properties. These effects are believed to be mediated through the interaction of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide with GABA receptors in the central nervous system. In addition, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide in lab experiments is its well-defined mechanism of action, which makes it a useful tool for studying the regulation of neurotransmitter release. In addition, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have high potency and selectivity for GABA receptors, making it a useful compound for studying the structure-activity relationships of benzodiazepines. However, one of the limitations of using N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide in lab experiments is its potential for side effects, such as sedation and muscle relaxation, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide and its potential use in scientific research. One direction is the development of new benzodiazepines based on the structure of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide, with improved pharmacological properties and reduced side effects. Another direction is the study of the long-term effects of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide on the central nervous system, including its potential for tolerance and dependence. Finally, the use of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide in combination with other compounds, such as antidepressants or antipsychotics, could lead to the development of new treatments for psychiatric disorders.
Métodos De Síntesis
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide involves the reaction of 3-chlorobenzyl chloride with sodium cyanide, followed by the reaction of the resulting nitrile with 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid. The final product is obtained by the addition of a carboxamide group to the benzodiazole ring. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been studied for its potential use in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders. In pharmacology, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been studied for its ability to interact with GABA receptors, which are involved in the regulation of neurotransmitter release. In medicinal chemistry, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been used as a lead compound for the development of new benzodiazepines with improved pharmacological properties.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]-1-methylbenzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c1-22-10-20-14-8-12(5-6-16(14)22)17(23)21-15(9-19)11-3-2-4-13(18)7-11/h2-8,10,15H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJZSTZXDBSCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)NC(C#N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B2802982.png)





![Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2802992.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2802994.png)

![(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B2802999.png)


![N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide](/img/structure/B2803002.png)
